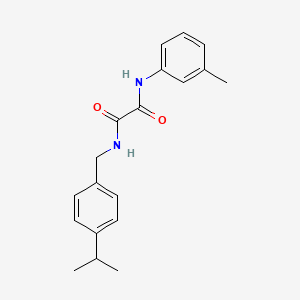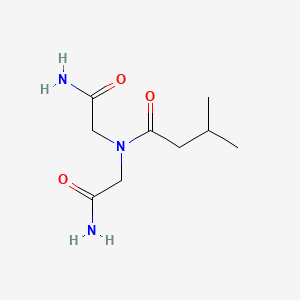
N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide, also known as IBMPFD, is a chemical compound that has been extensively studied in the field of biochemistry and molecular biology. The compound is a small molecule that has been shown to have a wide range of potential applications in scientific research.
作用机制
The mechanism of action of N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide involves the inhibition of the p97 ATPase. This enzyme is involved in the degradation of misfolded and damaged proteins, which can accumulate in cells and lead to the development of various diseases. By inhibiting this enzyme, N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide can prevent the accumulation of these proteins and potentially slow the progression of diseases such as Alzheimer's, Parkinson's, and Huntington's.
Biochemical and Physiological Effects:
N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide has been shown to have a wide range of biochemical and physiological effects. In addition to its role as an inhibitor of the p97 ATPase, N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide has also been shown to have anti-inflammatory properties. This makes it a potential therapeutic agent for the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease.
实验室实验的优点和局限性
One of the main advantages of N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide is its potency as an inhibitor of the p97 ATPase. This makes it a valuable tool for studying protein degradation pathways and potential therapeutic targets for the treatment of various diseases. However, one limitation of N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects of this compound.
未来方向
There are a number of potential future directions for research on N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide. One area of interest is in the development of more potent and selective inhibitors of the p97 ATPase. Another potential direction is in the use of N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide as a tool for studying protein degradation pathways in various diseases. Additionally, further research is needed to determine the potential therapeutic applications of N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide in the treatment of various diseases.
合成方法
The synthesis of N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide involves the reaction of 4-isopropylbenzylamine with 3-methylphenylacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired product, which can be further purified through recrystallization. The synthesis of N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide is a relatively straightforward process that can be carried out in a laboratory setting.
科学研究应用
N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of protein degradation. N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide has been shown to be a potent inhibitor of the p97 ATPase, which is involved in the degradation of misfolded and damaged proteins. This makes N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide a potential therapeutic agent for the treatment of diseases such as Alzheimer's, Parkinson's, and Huntington's.
属性
IUPAC Name |
N'-(3-methylphenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13(2)16-9-7-15(8-10-16)12-20-18(22)19(23)21-17-6-4-5-14(3)11-17/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZHSKLTPUBDQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-methylphenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-bis{[2-(methacryloyloxy)ethoxy]carbonyl}terephthalic acid](/img/structure/B4988554.png)
![ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4988562.png)
![4-[4-(2-bromophenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4988568.png)
![N-methyl-N-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]acetamide](/img/structure/B4988576.png)
![2-ethoxyethyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B4988578.png)
![1-(3-hydroxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4988582.png)
![methyl 4-{[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]amino}butanoate](/img/structure/B4988591.png)
![1-methyl-17-(3-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4988598.png)
![3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4988600.png)

![N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B4988646.png)
![N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine](/img/structure/B4988654.png)
![N-[4-(aminosulfonyl)benzyl]-3,4-difluorobenzenesulfonamide](/img/structure/B4988667.png)
![2-ethoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B4988679.png)